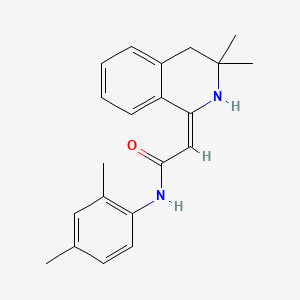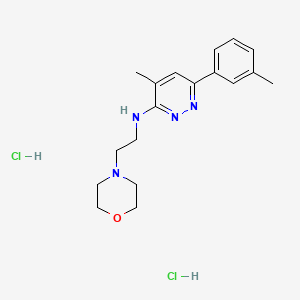
2,4-Dichlorocinnamic acid, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichlorocinnamic acid, (Z)- is an organic compound with the molecular formula C9H6Cl2O2. It is a derivative of cinnamic acid, where two chlorine atoms are substituted at the 2nd and 4th positions of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichlorocinnamic acid, (Z)- typically involves the reaction of cinnamic acid with chlorine under acidic conditions. One common method includes the use of malonic acid and piperidine in pyridine, followed by heating under reflux for several hours . The reaction mixture is then cooled and poured into ice-cold hydrochloric acid to precipitate the product.
Industrial Production Methods: Industrial production of 2,4-Dichlorocinnamic acid, (Z)- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dichlorocinnamic acid, (Z)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Dichlorobenzoic acids.
Reduction: Dichlorocinnamyl alcohols.
Substitution: Various substituted cinnamic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,4-Dichlorocinnamic acid, (Z)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,4-Dichlorocinnamic acid, (Z)- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, such as tyrosinase, by binding to their active sites . This inhibition can lead to various biochemical effects, including the disruption of metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
- 2,4-Dichlorobenzoic acid
- 2,4-Dichlorophenylacetic acid
- 2,4-Dichlorophenoxyacetic acid
Comparison: 2,4-Dichlorocinnamic acid, (Z)- is unique due to its specific substitution pattern and the presence of a double bond in the cinnamic acid moiety. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. For example, while 2,4-Dichlorobenzoic acid is primarily used in herbicides, 2,4-Dichlorocinnamic acid, (Z)- finds applications in a broader range of fields, including pharmaceuticals and organic synthesis .
Eigenschaften
CAS-Nummer |
20595-46-4 |
|---|---|
Molekularformel |
C9H6Cl2O2 |
Molekulargewicht |
217.05 g/mol |
IUPAC-Name |
(Z)-3-(2,4-dichlorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H6Cl2O2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H,12,13)/b4-2- |
InChI-Schlüssel |
MEBWABJHRAYGFW-RQOWECAXSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=C\C(=O)O |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


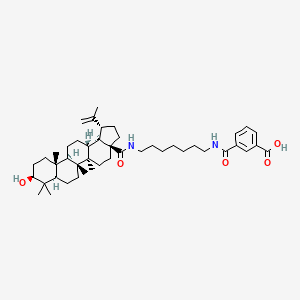
![2-methoxy-N-[3-(4-methylpiperazin-1-yl)propyl]-5-sulfamoylbenzamide;oxalic acid](/img/structure/B12743899.png)
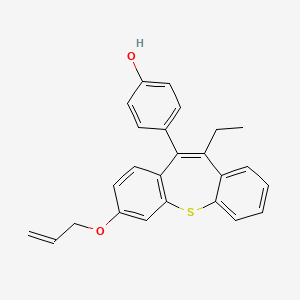
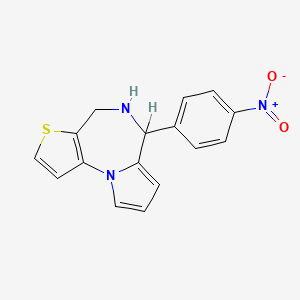

![N-tert-butyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12743918.png)
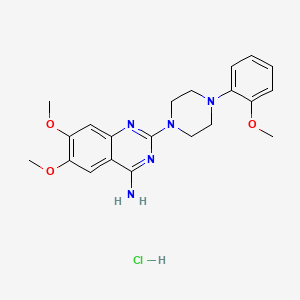
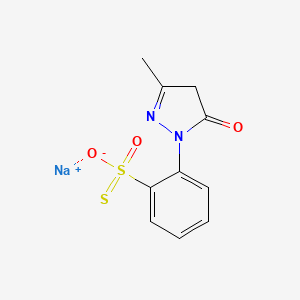

![12-oxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14,16,18-octaene-3,10,20,21-tetrone](/img/structure/B12743962.png)

![5-butyl-7-chloro-1-methylimidazo[4,5-c]quinolin-4-one;trihydrochloride](/img/structure/B12743981.png)
